N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)pyrido[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-15(2,11-5-7-20-8-11)9-17-14-12-4-3-6-16-13(12)18-10-19-14/h3-8,10H,9H2,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNUWMGXBQSGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=NC2=C1C=CC=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to form dihydropyrido[2,3-d]pyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrido[2,3-d]pyrimidines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that incorporate thiophene derivatives and other functional groups to enhance pharmacological properties. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted techniques for rapid synthesis.
Biological Activities
N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine exhibits a range of biological activities:
- Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. For instance, it has shown efficacy against acute myeloid leukemia cells by inducing apoptosis through modulation of protein kinase pathways .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In vitro assays reveal that it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents .
- Antiviral Effects : Preliminary studies suggest that it may possess antiviral properties, although further research is needed to elucidate the mechanisms involved and to identify specific viral targets .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Oncology | Targeted cancer therapies |
| Infectious Diseases | New antimicrobial agents |
| Virology | Antiviral drug development |
Case Studies
Several studies have documented the efficacy of this compound:
- Cancer Treatment : A study on acute myeloid leukemia demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in treated cells .
- Antimicrobial Testing : Research involving various microbial strains showed that this compound exhibited notable inhibitory effects compared to standard antibiotics, suggesting its potential as a new class of antimicrobial agents .
Mechanism of Action
The mechanism by which N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine exerts its effects involves the inhibition of specific enzymes, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Key Observations :
- Core Variations: The pyrido[2,3-d]pyrimidin-4-amine core in the target compound is distinct from thieno[2,3-d]pyrimidine () and pyrrolo[2,3-d]pyrimidine () cores, which alter electronic properties and binding affinities.
- Substituent Effects : The thiophene group in the target compound contrasts with triazole (), morpholine (), and sulfonylphenyl () substituents in analogs. Thiophene may improve membrane permeability compared to polar groups like sulfonyl .
- Synthetic Routes : Click chemistry () and Suzuki coupling () are common methods for introducing triazole and aryl groups, respectively. The target compound’s synthesis likely involves alkylation or amination steps, though specifics are unavailable.
Key Observations :
- PDE3 Inhibition : Pyrido[2,3-d]pyrimidin-4-amine derivatives () exhibit potent PDE3B inhibition, suggesting the target compound may share similar cAMP/cGMP modulation.
- Antimicrobial Activity : Substituents like benzoyl and naphthyl groups () enhance antimicrobial potency, whereas the target’s thiophene may favor different interactions.
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxybenzyl-substituted analogs () exhibit moderate solubility, whereas sulfonylphenyl groups () improve aqueous solubility. The target compound’s thiophene may reduce solubility compared to polar substituents.
- Metabolic Stability: Morpholine and imidazole substituents () are known to enhance metabolic stability, which the target compound may lack due to its alkyl-thiophene group.
Biological Activity
N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine is a novel compound with significant potential in medicinal chemistry, particularly in cancer therapy. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its antitumor properties and mechanisms of action.
The compound's molecular structure is characterized by the following properties:
- Molecular Formula : C15H16N4S
- Molecular Weight : 284.4 g/mol
- CAS Number : 2380068-50-6
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4S |
| Molecular Weight | 284.4 g/mol |
| CAS Number | 2380068-50-6 |
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on the enzyme dihydrofolate reductase (DHFR), a target in cancer therapy. The inhibition of DHFR disrupts folate metabolism, crucial for DNA synthesis and cell proliferation in tumor cells. This mechanism is essential for the compound's antitumor activity.
Comparative Analysis of DHFR Inhibition
In a study comparing various thieno[2,3-d]pyrimidine derivatives, compounds were evaluated for their ability to inhibit DHFR:
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 |
| Compound 23 | 67.7 | 6.6 | 100 |
| Methotrexate (MTX) | Reference | Reference | Reference |
Both compounds demonstrated significantly better activity than the standard chemotherapeutic agent, 5-fluorouracil, highlighting their potential as effective anticancer agents .
Antitumor Activity
The biological activity of this compound was assessed against a range of human tumor cell lines, including those from the NCI 60 panel. The compound showed notable cytotoxicity across multiple cancer types, suggesting broad-spectrum antitumor effects.
Case Studies
- In Vitro Studies : In a series of in vitro assays, the compound exhibited significant growth inhibition in various cancer cell lines. The results indicated that it could selectively target tumor cells while sparing normal cells due to its mechanism involving folate receptor targeting .
- Animal Models : Preliminary studies using animal models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups, further supporting its potential as an effective therapeutic agent .
Q & A
Q. Table 1: Synthesis Optimization
| Method | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Traditional cyclization | Reflux in AcOH, 24 h | 65–70 | ≥95% | |
| Microwave-assisted | 150°C, 30 min, sealed vessel | 85–90 | ≥98% |
Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Resolves substituent patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrimidine NH2 at δ 10.15 ppm) .
- IR : Identifies functional groups (e.g., C=N stretch at ~1640 cm⁻¹, NH2 bend at ~1600 cm⁻¹) .
- Crystallography :
What initial biological screening approaches are recommended?
- Biochemical assays : Measure binding affinities (e.g., fluorescence polarization for kinase inhibition) .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HT-29 colon or MCF7 breast cancer) with GI50 values in the nanomolar range as a benchmark .
- Microtubule disruption assays : Assess antimitotic activity via tubulin polymerization inhibition, comparing effects to colchicine-site binders like N-(4-methoxyphenyl)-pyrrolo[2,3-d]pyrimidin-4-amine derivatives .
Advanced Research Questions
How can researchers optimize the synthetic yield and purity of this compound?
- Purification strategies :
- Use silica gel chromatography with gradients of hexane/ethyl acetate (3:1) for intermediates .
- Recrystallization from ethanol/water mixtures improves purity (>99%) .
- Reaction monitoring : Employ TLC (Rf 0.30 in hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) to track byproducts .
How to analyze contradictions in binding affinity data across different assays?
- Assay validation :
- Compare results from surface plasmon resonance (SPR) with radioligand binding assays to rule out false positives from non-specific interactions .
- Control for buffer composition (e.g., divalent cations in PDE3 inhibition assays) that may alter compound activity .
- Data normalization : Use internal standards (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .
What strategies are effective in designing derivatives to overcome multidrug resistance (MDR)?
- Scaffold modifications : Introduce hydrophilic groups (e.g., sulfonamides) to reduce P-glycoprotein (Pgp) efflux, as seen in water-soluble pyrrolo[2,3-d]pyrimidines .
- Hybrid analogs : Combine pyrido[2,3-d]pyrimidine cores with βIII-tubulin-targeting moieties to bypass resistance mechanisms .
Q. Table 2: Derivative Activity Against Resistant Cell Lines
| Derivative Structure | IC50 (nM) Parental | IC50 (nM) Pgp-Expressing | Reference |
|---|---|---|---|
| N-(4'-methoxyphenyl)-trimethyl | 38.6 | 278 | |
| Hydroxyethyl-sulfonamide | 45.2 | 89.3 |
What in silico methods are suitable for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to tubulin (PDB: 1SA0) or PDE3B (homology models) .
- MD simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100 ns trajectories .
How to interpret crystallography data for structure-based drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
